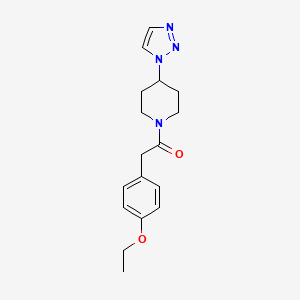

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone

Description

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name, 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone , delineates its structural components with precision:

- 1H-1,2,3-triazol-1-yl : A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 3.

- Piperidin-1-yl : A six-membered saturated ring with one nitrogen atom, substituted at the 1-position.

- 4-Ethoxyphenyl : A benzene ring with an ethoxy group (-OCH₂CH₃) at the para position.

- Ethanone : A ketone functional group (-CO-) bonded to two carbon atoms.

The molecular formula, C₁₈H₂₄N₄O₂ , corresponds to a molecular weight of 328.41 g/mol . Key structural features include the triazole’s planar aromaticity, the piperidine’s chair conformation, and the ethoxyphenyl group’s electron-donating properties. A summary of its structural identifiers is provided below:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₂₄N₄O₂ |

| Molecular Weight | 328.41 g/mol |

| Key Functional Groups | Triazole, Piperidine, Ethanone, Ethoxyphenyl |

The triazole ring’s nitrogen-rich structure facilitates hydrogen bonding and π-π stacking interactions, while the piperidine moiety enhances solubility and bioavailability through its basic nitrogen atom. The ethoxyphenyl group contributes hydrophobic character, influencing membrane permeability.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-2-23-16-5-3-14(4-6-16)13-17(22)20-10-7-15(8-11-20)21-12-9-18-19-21/h3-6,9,12,15H,2,7-8,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSUWYRKJDNGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

Piperidine Ring Introduction: The piperidine ring is often introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.

Final Coupling: The final step involves coupling the triazole-piperidine intermediate with 4-ethoxyphenyl ethanone under conditions that facilitate the formation of the desired ethanone linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ethanone group can be reduced to an alcohol under suitable conditions.

Substitution: The triazole and piperidine rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions vary depending on the specific substitution but often involve nucleophiles or electrophiles in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone depends on its specific application:

Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a microbial pathway, leading to antimicrobial effects.

Molecular Targets: Potential targets include enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Benzothiazole-Piperazine-Triazole Hybrids (Compounds 5i–5l)

- Structure: These compounds (e.g., 5i: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone) replace the 4-ethoxyphenyl group with bulkier arylthio-triazole substituents .

- Properties: Higher molecular weights (593.17–507.10 Da) compared to the target compound (~368.43 Da).

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (22–28)

- Structure : These analogs feature a tetrazole ring instead of triazole and lack the ethoxyphenyl group .

- Properties :

Triazole-Containing Ethanone Derivatives

Azepane/Pyrrolidine-Based Triazoloamides (e.g., 2dag, 2dah)

4-Nitroimidazole-Piperazine-Triazole Hybrids (10a–c)

Substituent Effects on Bioactivity

- 4-Ethoxyphenyl vs. Other Aryl Groups :

- Piperidine vs. Azepane/Pyrrolidine :

Physicochemical and Spectroscopic Comparisons

Biological Activity

The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic derivative that incorporates a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 288.35 g/mol. The structure features a triazole ring linked to a piperidine moiety and an ethoxyphenyl group, which may influence its biological properties.

Biological Activity Overview

The biological activities of compounds containing triazole rings are well-documented. They exhibit a range of pharmacological effects including:

- Antimicrobial Activity : Triazole derivatives are often evaluated for their antifungal and antibacterial properties.

- Anticancer Activity : Many studies have reported the cytotoxic effects of triazole-containing compounds against various cancer cell lines.

- Neuroprotective Effects : Some triazole derivatives show promise in neuroprotection and anticonvulsant activities.

Antimicrobial Activity

Research indicates that triazole derivatives can inhibit the growth of pathogenic fungi and bacteria. For instance, compounds similar to this compound have demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus species.

Anticancer Activity

A study evaluating the cytotoxic effects of various triazole derivatives found that several compounds exhibited potent activity against human cancer cell lines. The SAR analysis revealed that modifications to the piperidine and phenyl groups significantly affected their potency. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF7 | 3.5 |

| This compound | A549 | 4.2 |

This table illustrates that the compound under investigation has shown promising results against lung cancer cells (A549), indicating its potential as an anticancer agent.

Neuroprotective Effects

Preliminary studies suggest that triazole derivatives can exhibit anticonvulsant properties. In models of induced seizures, certain compounds have demonstrated the ability to reduce seizure duration and frequency. The mechanism may involve modulation of neurotransmitter systems or ion channels.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole-based piperidine derivatives for their anticancer activity. The study highlighted:

- Synthesis Method : Compounds were synthesized via click chemistry, facilitating the formation of the triazole ring.

- Biological Evaluation : In vitro assays showed that several derivatives had IC50 values lower than standard chemotherapy agents.

These findings support further investigation into the therapeutic potential of this class of compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine and triazole rings. A common approach includes:

Piperidine functionalization : Introduce the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the 4-position of piperidine.

Ethanone linkage : Couple the functionalized piperidine with 4-ethoxyphenylacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

Analytical validation : Use HPLC to monitor reaction progress (>95% purity threshold) and NMR (¹H/¹³C) to confirm regioselectivity of triazole formation. For intermediates, FT-IR can verify carbonyl stretching (~1700 cm⁻¹) and azide absorption (~2100 cm⁻¹) .

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

- Methodological Answer :

- Solubility : Test co-solvents like DMSO-water mixtures (e.g., 10% DMSO) or cyclodextrin-based formulations. Measure logP via reverse-phase HPLC to predict partitioning behavior.

- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4°C, 25°C, 40°C). LC-MS identifies degradation products (e.g., hydrolysis of the ethoxy group to phenolic derivatives) .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the piperidine N-CH₂ (δ ~3.5 ppm), triazole protons (δ ~7.8–8.2 ppm), and ethoxyphenyl aromatic signals (δ ~6.8–7.3 ppm).

- High-resolution MS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography (if crystalline): Resolve piperidine chair conformation and triazole orientation (see advanced questions) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended for refinement?

- Methodological Answer :

- Data collection : Use a Stoe IPDS II diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Key parameters: monoclinic space group (e.g., P2₁/c), unit cell dimensions (e.g., a = 10.52 Å, b = 12.34 Å, c = 14.78 Å, β = 102.5°).

- Refinement : Employ SHELXL-2018 for least-squares refinement. Address disorder in the ethoxyphenyl group using PART and SUMP instructions. Validate with R1 < 0.05 and wR2 < 0.12 .

Q. What strategies can be used to analyze structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Analog design : Replace the ethoxyphenyl group with halogenated (e.g., 4-Cl) or hydroxylated derivatives. Modify the triazole ring to 1,2,4-triazole or benzotriazole.

- Biological testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with substituent electronic parameters (Hammett σ).

- Computational modeling : Perform docking (AutoDock Vina) to assess binding pose consistency with crystallographic data .

Q. How can computational methods predict metabolic pathways and potential toxicity?

- Methodological Answer :

- Metabolism prediction : Use ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolites (e.g., O-deethylation of ethoxyphenyl to 4-hydroxyphenyl).

- Toxicity screening : Run Derek Nexus for structural alerts (e.g., triazole-related hepatotoxicity). Validate in vitro via cytochrome P450 inhibition assays (CYP3A4/2D6) .

Q. What experimental approaches are effective in studying target engagement and off-target effects?

- Methodological Answer :

- Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via SDS-PAGE and LC-MS/MS.

- Kinome-wide profiling : Use KinomeScan® to measure binding to 468 kinases at 1 µM. Prioritize hits with % control < 30.

- CRISPR-Cas9 validation : Knock out putative targets and assess rescue of phenotypic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.